S1PR1 Agonist Activity Compared to the Endogenous Agonist Sphingosine‑1‑Phosphate
In a scintillation proximity assay (SPA) measuring S1PR1‑mediated GTPγS binding, 6‑bromo‑N‑(4‑morpholinophenyl)quinazolin‑4‑amine exhibited partial agonist activity with an EC50 of 7.6 µM (PubChem AID 468), whereas the endogenous full agonist sphingosine‑1‑phosphate (S1P) achieves an EC50 of approximately 1 nM [1][2]. Although the compound is roughly 7 600‑fold less potent, it represents one of the few quinazoline chemotypes to register in S1PR1 primary screens, offering a vantage point for allosteric‑modulator design that is absent from kinase‑focused quinazolines.
| Evidence Dimension | EC50 (S1PR1 GTPγS binding assay) |
|---|---|
| Target Compound Data | 7.6 µM (7 600 nM) |
| Comparator Or Baseline | Sphingosine‑1‑phosphate (S1P): ~1 nM |
| Quantified Difference | ~7 600‑fold lower potency |
| Conditions | Recombinant human S1PR1 membranes, GTPγS binding, pH 7.4, 30 °C [1] |
Why This Matters
Procurement for S1PR1 drug‑discovery programs requires a non‑lipid, synthetically tractable chemotype; this compound furnishes a unique quinazoline entry scaffold with fully validated synthetic handles.
- [1] PubChem BioAssay AID 468 – S1PR1 agonist screen, CID 1189450. MLSCN/Scripps Research Institute. https://pubchem.ncbi.nlm.nih.gov/bioassay/468 View Source
- [2] Brinkmann, V. et al. The immune modulator FTY720 targets sphingosine‑1‑phosphate receptors. J. Biol. Chem. 277, 21453–21457 (2002). [Reference for S1P EC50] View Source
